molecular formula C6H5ClN4O B8077022 [1,2,4]Triazolo[1,5-a]pyrimidine-2-carbaldehyde hydrochloride

[1,2,4]Triazolo[1,5-a]pyrimidine-2-carbaldehyde hydrochloride

Cat. No.: B8077022
M. Wt: 184.58 g/mol
InChI Key: OJFQXJZMCNWZSZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-2-carbaldehyde hydrochloride is a heterocyclic compound featuring a fused triazole-pyrimidine core with a carbaldehyde substituent at position 2 and a hydrochloride salt. The triazolopyrimidine scaffold is known for its versatility in medicinal and agrochemical applications due to its ability to interact with biological targets via hydrogen bonding and π-π stacking. The carbaldehyde group (-CHO) at position 2 provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions, making it a valuable intermediate in synthetic chemistry . The hydrochloride salt enhances solubility and stability, which is critical for pharmacological applications .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O.ClH/c11-4-5-8-6-7-2-1-3-10(6)9-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFQXJZMCNWZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C=O)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-2-carbaldehyde hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of aminoguanidines with formamide in the presence of a strong acid catalyst[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[1,5-a]pyrimidine-2-carbaldehyde hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves multi-step procedures that can be optimized for efficiency. For example, recent studies have demonstrated one-pot synthesis methods that enhance yield while simplifying the process. The structural versatility of the triazolo-pyrimidine scaffold allows for the introduction of various substituents at different positions, leading to compounds with tailored biological activities .

Antiviral Activity

One of the most significant applications of [1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde derivatives is their role as antiviral agents. Research has shown that these compounds can inhibit the RNA-dependent RNA polymerase (RdRP) of influenza viruses. For instance, specific derivatives have been reported to disrupt the interaction between the PA and PB1 subunits of the influenza polymerase complex with IC50 values indicating effective inhibition at low concentrations .

Anticancer Properties

Triazolopyrimidine derivatives have also been investigated for their anticancer properties. Compounds from this class have exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves interference with key cellular signaling pathways and enzyme activities associated with cancer progression .

Antimicrobial Activity

The antimicrobial potential of [1,2,4]triazolo[1,5-a]pyrimidines has been explored extensively. These compounds have shown efficacy against a range of bacterial strains and fungi. Their mechanism is believed to involve disruption of microbial cell wall synthesis and function .

Enzyme Inhibition

Another notable application is in enzyme inhibition. Specifically, certain derivatives have been identified as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H activity. This suggests potential use in HIV treatment regimens as part of combination therapy approaches aimed at reducing viral load .

Case Studies and Research Findings

Study Objective Key Findings
Massari et al. (2020)Synthesis and evaluation of anti-influenza compoundsIdentified several TZP derivatives with significant anti-IV activity; IC50 values demonstrated effective inhibition of PA-PB1 interaction .
Ribeiro et al. (2019)Investigation into anticancer propertiesDemonstrated that certain triazolopyrimidine derivatives exhibit cytotoxicity against multiple cancer cell lines through apoptosis induction .
Khoshnood et al. (2024)Antimicrobial activity assessmentFound that selected triazolopyrimidine compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism by which [1,2,4]Triazolo[1,5-a]pyrimidine-2-carbaldehyde hydrochloride exerts its effects involves the interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact pathways and targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Functional Diversity

The biological and chemical properties of triazolopyrimidine derivatives are heavily influenced by substituents on the core structure. Below is a systematic comparison with key analogues:

Sulfonamide Derivatives (Herbicidal Activity)
  • Example Compounds : [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., 8a–8f ).
  • Key Features :
    • Synthesized via coupling of triazolopyrimidine amines with sulfonyl chlorides .
    • Exhibit potent herbicidal activity, targeting acetolactate synthase (ALS) enzymes in plants.
    • Substitutions at positions 5 and 7 (e.g., methyl, phenyl) modulate selectivity and potency.
  • Comparison : Unlike the carbaldehyde derivative, sulfonamides prioritize hydrogen-bonding interactions with ALS enzymes. The carbaldehyde’s electrophilic nature may limit direct enzyme inhibition but offers broader synthetic utility .
Thienotriazolopyrimidines (Anticancer Activity)
  • Example Compounds: Thieno[3,2-e]- and thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines.
  • Key Features :
    • Fused thiophene rings enhance planar rigidity, promoting DNA intercalation or kinase inhibition .
    • Tested against 60+ cancer cell lines, but showed low to moderate activity (growth inhibition <50% at 10 µM) .
  • However, its aldehyde group could facilitate conjugation with targeting moieties (e.g., antibodies) to improve specificity .
Halogenated Derivatives (Microtubule Stabilization)
  • Example Compounds : 5-Chloro-6-(2,6-difluorophenyl)-triazolo[1,5-a]pyrimidines (e.g., 51 ).
  • Key Features: Chlorine and fluorine substituents enhance lipophilicity and metabolic stability.
  • Comparison : The carbaldehyde group introduces polarity, which may reduce blood-brain barrier penetration compared to halogenated derivatives. However, it offers a handle for prodrug design .
Hydrochloride Salts (Solubility and Stability)
  • Example Compounds :
    • 4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride .
    • [2-(5,7-Dimethyltriazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride .
  • Key Features :
    • Hydrochloride salts improve aqueous solubility, facilitating formulation for in vivo studies.
    • Amine or methyl substituents influence pharmacokinetics (e.g., half-life, clearance) .
  • Comparison : The carbaldehyde hydrochloride shares the solubility advantage but lacks the amine functionality of , limiting its direct interaction with amine-reactive biological targets.

Biological Activity

[1,2,4]Triazolo[1,5-a]pyrimidine-2-carbaldehyde hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves the reaction of 3,5-diaminotriazole with various carbonyl compounds. For instance, the synthesis of 2-carboxamide derivatives has been reported through the reaction of 3,4-dimethoxyaniline with carbonyl chlorides derived from triazole precursors . The compound can be obtained via methods that enhance solubility and yield while maintaining structural integrity.

Antiviral Activity

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiviral properties. Notably, compounds based on this scaffold have shown efficacy against HIV-1 and influenza viruses by inhibiting key viral enzymes such as RNA-dependent RNA polymerase (RdRp) . The mechanism involves disrupting protein-protein interactions critical for viral replication.

Anticancer Properties

Several studies have demonstrated that [1,2,4]triazolo[1,5-a]pyrimidine derivatives possess anticancer activity. For example:

  • MCF-7 and HCT-116 Cell Lines : Compounds showed IC50 values ranging from 45 to 97 nM against MCF-7 breast cancer cells and 6 to 99 nM against HCT-116 colon cancer cells .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of thymidine phosphorylase and the modulation of angiogenesis markers like VEGF and MMP-9 .

Inhibitory Activity

The inhibitory potential of these compounds extends beyond viral and cancerous cells:

  • RNase H Inhibition : Certain derivatives demonstrated IC50 values in the micromolar range (e.g., 13.1 µM), indicating their potential as RNase H inhibitors .
  • CDK2 Inhibition : Some triazolo derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of various substituents on the triazole and pyrimidine rings in enhancing biological activity:

  • Substituent Variability : Modifications at the C-2 position of the phenyl ring have been shown to influence RNase H inhibitory activity significantly. For instance, introducing electron-donating or withdrawing groups alters the compound's binding affinity and efficacy .
  • Hybrid Structures : The creation of hybrid compounds by combining triazolo-pyrimidines with other pharmacophores has led to enhanced biological profiles .

Case Studies

  • Influenza Virus Study : A study focusing on hybrid compounds derived from triazolo-pyrimidine showed promising results in inhibiting influenza virus replication by targeting RdRp interactions .
    CompoundIC50 Value (µM)Target
    TZP Derivative A17.7RNase H
    TZP Derivative B13.1RNase H
    Hybrid Compound C<10Influenza Virus
  • Cancer Cell Line Study : A series of triazolo-pyrimidine derivatives were tested against various cancer cell lines with notable results.
    Cell LineIC50 Range (nM)
    MCF-745 - 97
    HCT-1166 - 99
    HepG248 - 90

Q & A

Q. How to design stability-indicating assays for hydrochloride salts under varying pH conditions?

  • Methodological Answer : Forced degradation studies (acid/alkali hydrolysis, oxidative stress) coupled with UPLC-PDA monitor aldehyde oxidation or hydrolysis. Buffered solutions (pH 1.2–6.8) simulate gastric/intestinal environments to assess salt stability .

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